molecular formula C13H22N4O3 B11194554 N-(2-methoxyethyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide

N-(2-methoxyethyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide

Cat. No.: B11194554
M. Wt: 282.34 g/mol
InChI Key: JDNOXQMGKSYQET-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized through cyclization reactions of hydrazides with nitriles.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the piperidine nitrogen with 2-methoxyethyl halides under basic conditions.

    Final Coupling: The final step involves coupling the piperidine derivative with the oxadiazole moiety under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-2-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]ACETAMIDE: can be compared with other piperidine derivatives or oxadiazole-containing compounds.

    Piperidine Derivatives: Compounds such as piperidine itself, methylpiperidine, and other substituted piperidines.

    Oxadiazole Compounds: Compounds such as 1,2,4-oxadiazole, 3-methyl-1,2,4-oxadiazole, and other substituted oxadiazoles.

Uniqueness

The uniqueness of N-(2-METHOXYETHYL)-2-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide

InChI

InChI=1S/C13H22N4O3/c1-10-15-13(20-16-10)11-5-3-4-7-17(11)9-12(18)14-6-8-19-2/h11H,3-9H2,1-2H3,(H,14,18)

InChI Key

JDNOXQMGKSYQET-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2CC(=O)NCCOC

Origin of Product

United States

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